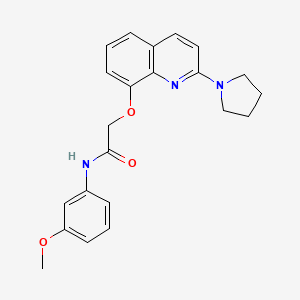

N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

N-(3-Methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a quinoline-based acetamide derivative featuring a pyrrolidine substituent at the 2-position of the quinoline ring and a 3-methoxyphenyl group attached to the acetamide nitrogen. The quinoline scaffold is known for its pharmacological relevance, particularly in targeting enzyme systems and receptors.

However, its specific biological activities remain underexplored in the provided evidence.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-18-8-5-7-17(14-18)23-21(26)15-28-19-9-4-6-16-10-11-20(24-22(16)19)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWGDPQUNUTQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3. The compound features a methoxy-substituted phenyl group, a pyrrolidine moiety, and a quinoline unit, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 336.42 g/mol |

| LogP | 4.5 |

| Solubility | Soluble in DMSO |

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the quinoline and pyrrolidine moieties suggests potential interactions with various biological targets such as enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Preliminary studies have shown that derivatives of quinoline exhibit significant antimicrobial properties. For example, compounds related to this compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate variable potency, with some derivatives demonstrating MIC values comparable to established antibiotics.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer effects. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. There is evidence suggesting that the incorporation of the pyrrolidine ring enhances the cytotoxicity of these compounds against specific cancer types.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various quinoline derivatives against ESKAPE pathogens. Among these, compounds similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Research : A recent investigation into the anticancer properties of pyrrolidine-containing quinoline derivatives highlighted their ability to inhibit tumor growth in xenograft models. The study reported a reduction in tumor size and increased survival rates among treated subjects compared to controls .

Comparison with Similar Compounds

Key Structural Variations

Pyrrolidine vs. Piperidine Substituents N-(3-Methoxyphenyl)-2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamide (hypothetical analogue): Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases steric bulk and alters basicity. Piperidine’s larger ring size may reduce conformational flexibility but improve binding to hydrophobic pockets in enzymes . Example from : 2-{[2-(Piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 921884-09-5) demonstrates how piperidine and trifluoromethoxy groups enhance metabolic stability and lipophilicity .

N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide (): Methyl and phenyl substituents on the acetamide nitrogen create a less polar molecule, likely reducing aqueous solubility but enhancing membrane permeability .

Functional Group Modifications

- N-[4-(Trifluoromethoxy)phenyl] Derivatives (): The trifluoromethoxy group is highly electronegative, increasing resistance to oxidative metabolism and improving pharmacokinetic profiles .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.